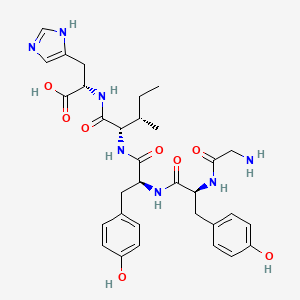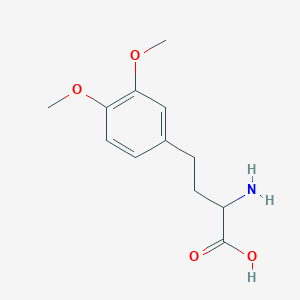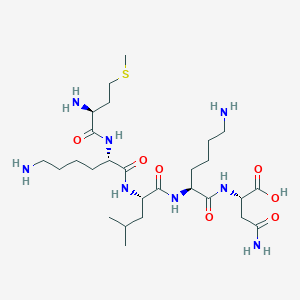![molecular formula C14H29N B14183452 (2R)-2-[(2R)-2,6-dimethylheptyl]piperidine CAS No. 920512-78-3](/img/structure/B14183452.png)
(2R)-2-[(2R)-2,6-dimethylheptyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-[(2R)-2,6-dimethylheptyl]piperidine is a chiral piperidine derivative with a unique structural configuration. This compound is characterized by the presence of a piperidine ring substituted at the 2-position with a 2,6-dimethylheptyl group. The stereochemistry of the compound is defined by the (2R) configuration at both the piperidine ring and the heptyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(2R)-2,6-dimethylheptyl]piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and 2,6-dimethylheptanal.
Formation of the Intermediate: The key intermediate, 2,6-dimethylheptyl piperidine, is formed through a condensation reaction between piperidine and 2,6-dimethylheptanal under acidic or basic conditions.
Chiral Resolution: The racemic mixture obtained from the condensation reaction is subjected to chiral resolution techniques such as chromatography or enzymatic resolution to isolate the (2R) enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Condensation: The condensation reaction is scaled up using continuous flow reactors to ensure consistent product quality and yield.
Automated Chiral Resolution: Advanced chiral resolution techniques, such as simulated moving bed chromatography, are employed to efficiently separate the desired enantiomer from the racemic mixture.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(2R)-2,6-dimethylheptyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen, leading to the formation of N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: N-substituted piperidine derivatives.
Scientific Research Applications
(2R)-2-[(2R)-2,6-dimethylheptyl]piperidine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2R)-2-[(2R)-2,6-dimethylheptyl]piperidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: The binding of the compound to its target can activate or inhibit signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[(2S)-2,6-dimethylheptyl]piperidine: The enantiomer of the compound with (2S) configuration.
2-[(2,6-dimethylheptyl)]piperidine: A non-chiral analog lacking the specific stereochemistry.
N-substituted piperidines: Compounds with various substituents at the nitrogen atom.
Uniqueness
(2R)-2-[(2R)-2,6-dimethylheptyl]piperidine is unique due to its specific (2R) stereochemistry, which can impart distinct biological and chemical properties compared to its analogs and enantiomers.
Properties
CAS No. |
920512-78-3 |
|---|---|
Molecular Formula |
C14H29N |
Molecular Weight |
211.39 g/mol |
IUPAC Name |
(2R)-2-[(2R)-2,6-dimethylheptyl]piperidine |
InChI |
InChI=1S/C14H29N/c1-12(2)7-6-8-13(3)11-14-9-4-5-10-15-14/h12-15H,4-11H2,1-3H3/t13-,14-/m1/s1 |
InChI Key |
AFNFZWXXOBUZDU-ZIAGYGMSSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)C[C@H]1CCCCN1 |
Canonical SMILES |
CC(C)CCCC(C)CC1CCCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[(3-Fluorophenyl)sulfanyl]-2,2-dimethyl-2H-1-benzopyran](/img/structure/B14183405.png)
![4-[Bis(2-chloroethyl)amino]-L-phenylalanyl-D-proline](/img/structure/B14183407.png)
![3-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxypropanamide](/img/structure/B14183410.png)

![9-Chloro-4-(1-methyl-1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one](/img/structure/B14183414.png)

![1-[4-(2-Phenyl-1,3-dioxolan-2-yl)phenyl]methanamine](/img/structure/B14183420.png)
![L-Threonyl-L-valyl-2-amino-N-[4-(methylselanyl)butanoyl]-L-leucine](/img/structure/B14183424.png)


![3-[(Cyclopentylmethyl)(ethyl)amino]pyrazine-2-carbaldehyde](/img/structure/B14183440.png)

